molecular formula C28H27FN4O B5451049 4-(pentyloxy)benzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone

4-(pentyloxy)benzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone

Cat. No.: B5451049
M. Wt: 454.5 g/mol
InChI Key: ZQJGJFPZAQEXHF-COEJQBHMSA-N
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Description

The compound “4-(pentyloxy)benzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone” is a complex organic molecule. It contains a benzaldehyde group (a benzene ring with an aldehyde functional group), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a hydrazone group (a nitrogen-nitrogen double bond with one nitrogen attached to a hydrogen). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzaldehyde and pyrimidine rings are likely to contribute to the compound’s stability and may influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aldehyde group could make the compound polar, influencing its solubility in different solvents .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies on its properties and effects. If it shows promise in a particular application, such as in medicine or materials science, further studies could be conducted to optimize its properties and evaluate its performance .

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(Z)-(4-pentoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O/c1-2-3-7-18-34-25-16-10-21(11-17-25)20-30-33-28-31-26(22-8-5-4-6-9-22)19-27(32-28)23-12-14-24(29)15-13-23/h4-6,8-17,19-20H,2-3,7,18H2,1H3,(H,31,32,33)/b30-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJGJFPZAQEXHF-COEJQBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N\NC2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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